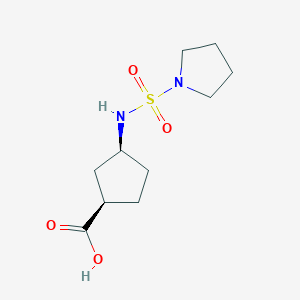
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid, also known as PCSK9 inhibitor, is a type of drug used to treat high cholesterol levels in the blood. It works by inhibiting the activity of PCSK9, a protein that regulates the number of low-density lipoprotein (LDL) receptors in the liver. By reducing the activity of PCSK9, the drug increases the number of LDL receptors, which in turn helps to remove more LDL cholesterol from the bloodstream.
Mecanismo De Acción
The mechanism of action of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid involves the inhibition of this compound, a protein that regulates the number of LDL receptors in the liver. By reducing the activity of this compound, the drug increases the number of LDL receptors, which in turn helps to remove more LDL cholesterol from the bloodstream.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to reduce LDL cholesterol levels in the blood. By increasing the number of LDL receptors in the liver, the drug helps to remove more LDL cholesterol from the bloodstream, which can reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid for lab experiments is its specificity for this compound inhibition. This allows researchers to study the effects of this compound inhibition on LDL cholesterol levels and cardiovascular risk without the confounding effects of other drugs or interventions. However, the complexity of the synthesis process and the cost of the drug may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid, including:
1. Further studies on the safety and efficacy of the drug in different patient populations, including those with familial hypercholesterolemia and other genetic conditions.
2. Development of new formulations and delivery methods that improve the bioavailability and reduce the cost of the drug.
3. Investigation of the long-term effects of this compound inhibition on cardiovascular outcomes and mortality.
4. Exploration of the potential of this compound inhibition in combination with other lipid-lowering therapies, such as statins and ezetimibe.
5. Studies on the role of this compound in other physiological processes, such as inflammation and immune function, and the potential for this compound inhibition in these areas.
Métodos De Síntesis
The synthesis of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid involves several steps, including the reaction of cyclopentanone with sodium methoxide, the addition of pyrrolidine and sulfonyl chloride, and the final step of purification using column chromatography. The process is complex and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid has been extensively studied in scientific research for its potential to treat high cholesterol levels in the blood. Clinical trials have shown that the drug is effective in reducing LDL cholesterol levels by up to 60%, making it a promising treatment option for patients with hypercholesterolemia.
Propiedades
IUPAC Name |
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S/c13-10(14)8-3-4-9(7-8)11-17(15,16)12-5-1-2-6-12/h8-9,11H,1-7H2,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZMJXBINWEKHY-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)N[C@H]2CC[C@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)


![(1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633496.png)
![(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633502.png)
![(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633505.png)
![(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633508.png)
![(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633515.png)
![(1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633522.png)
![(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633527.png)
![(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633536.png)